Tris(acetonitrile)tricarbonylchromium(0)
Overview
Description
Tris(acetonitrile)tricarbonylchromium(0) is an organometallic compound with the molecular formula Cr(CO)3(NCCH3)3. It is a chromium(0) complex where the metal center is coordinated to three acetonitrile ligands and three carbon monoxide ligands. This compound is notable for its applications in coordination chemistry and catalysis .
Preparation Methods
The synthesis of Tris(acetonitrile)tricarbonylchromium(0) typically involves reacting chromium(0) with carbon monoxide and acetonitrile under controlled conditions. The process requires precise control of reaction conditions to achieve the desired product. The reaction is carried out at specific temperatures and pressures to ensure the formation of the complex in high yield and purity. The product is then purified and characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .
Chemical Reactions Analysis
Tris(acetonitrile)tricarbonylchromium(0) undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a catalyst for the reduction of nitrobenzenes and nitrosobenzenes.
Substitution Reactions: The acetonitrile ligands can be substituted by other ligands under appropriate conditions.
Thermal Reactions: It catalyzes the thermal transformation of poly(methylsilene) to silicon carbide ceramics via crosslinking reactions.
Common reagents and conditions used in these reactions include controlled atmospheres, specific temperatures, and pressures to ensure high yield and purity of the products.
Scientific Research Applications
Tris(acetonitrile)tricarbonylchromium(0) has several scientific research applications:
Mechanism of Action
The mechanism of action of Tris(acetonitrile)tricarbonylchromium(0) involves the coordination of the chromium(0) center to three acetonitrile ligands and three carbon monoxide ligands. This coordination creates an octahedral arrangement around the chromium center, which facilitates various catalytic reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Tris(acetonitrile)tricarbonylchromium(0) can be compared with other similar compounds, such as:
- Benzene-chromium(0) tricarbonyl
- Chromium(0) hexacarbonyl
- Cyclopentadienylmolybdenum(II) tricarbonyl, dimer
These compounds share similar coordination environments and catalytic properties but differ in their specific ligands and reactivity. Tris(acetonitrile)tricarbonylchromium(0) is unique due to its combination of acetonitrile and carbon monoxide ligands, which provide distinct reactivity and catalytic capabilities.
Properties
IUPAC Name |
acetonitrile;carbon monoxide;chromium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H3N.3CO.Cr/c3*1-2-3;3*1-2;/h3*1H3;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEKEFWOCFTTML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9CrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455905 | |
Record name | Tris(acetonitrile)tricarbonylchromium(0) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16800-46-7 | |
Record name | Tris(acetonitrile)tricarbonylchromium(0) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(acetonitrile)tricarbonylchromium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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